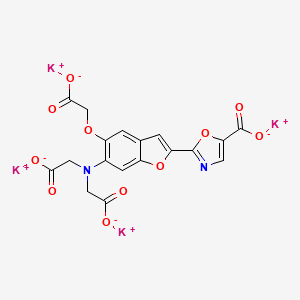

Mag-Fura-2 (tetrapotassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

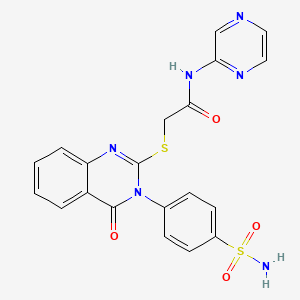

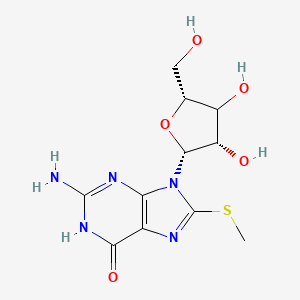

Mag-Fura-2 (tetrapotassium) is a ratiometric and ultraviolet light-excitable fluorescent indicator primarily used for detecting intracellular magnesium and high concentration calcium. This water-soluble salt form is useful for intracellular loading by microinjection or infusion from a patch pipette . It is particularly valuable in scientific research due to its ability to provide precise measurements of magnesium and calcium concentrations within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mag-Fura-2 (tetrapotassium) involves the reaction of specific precursor compounds under controlled conditions. The detailed synthetic route is proprietary and typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents and reagents .

Industrial Production Methods

Industrial production of Mag-Fura-2 (tetrapotassium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Mag-Fura-2 (tetrapotassium) primarily undergoes complexation reactions with magnesium and calcium ions. These reactions are characterized by the formation of stable complexes between the indicator and the metal ions, resulting in changes in the fluorescence properties of the compound .

Common Reagents and Conditions

The common reagents used in these reactions include magnesium chloride, calcium chloride, and various buffer solutions to maintain the desired pH and ionic strength. The reactions are typically carried out under physiological conditions, with temperatures ranging from room temperature to 37°C .

Major Products Formed

The major products formed from these reactions are the magnesium-Mag-Fura-2 and calcium-Mag-Fura-2 complexes. These complexes exhibit distinct fluorescence emission spectra, allowing for the quantification of magnesium and calcium concentrations within cells .

Scientific Research Applications

Mag-Fura-2 (tetrapotassium) has a wide range of applications in scientific research:

Mechanism of Action

Mag-Fura-2 (tetrapotassium) exerts its effects through the formation of fluorescent complexes with magnesium and calcium ions. The binding of these ions to the indicator induces a shift in the excitation and emission wavelengths of the compound, allowing for ratiometric measurements of ion concentrations. The molecular targets of Mag-Fura-2 (tetrapotassium) are the free magnesium and calcium ions within cells, and the pathways involved include the transport and regulation of these ions across cellular membranes .

Comparison with Similar Compounds

Mag-Fura-2 (tetrapotassium) is similar to other fluorescent indicators such as Fura-2 and Fluo-4. it is unique in its ability to selectively measure high concentrations of magnesium and calcium with high sensitivity and specificity . The similar compounds include:

Mag-Fura-2 (tetrapotassium) stands out due to its ratiometric properties and its ability to provide accurate measurements of both magnesium and high concentration calcium levels within cells .

Properties

Molecular Formula |

C18H10K4N2O11 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4 |

InChI Key |

PQSIPSUBCVAWSY-UHFFFAOYSA-J |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)

![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)